
H-Glu-Glu-Leu-OH
概要
説明
“H-Glu-Glu-Leu-OH” is a tripeptide consisting of three amino acids: Glutamic acid (Glu), Glutamic acid (Glu), and Leucine (Leu). It is also known by other names such as Glu-Glu-Leu and L-Glu-L-Glu-L-Leu . The molecular formula of this compound is C16H27N3O8 and it has a molecular weight of 389.40 .
Synthesis Analysis
The synthesis of peptides like “H-Glu-Glu-Leu-OH” involves protecting certain amino and carboxyl groups during the process. Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives .Molecular Structure Analysis
The molecular structure of “H-Glu-Glu-Leu-OH” includes a total of 53 bonds; 26 non-H bonds, 5 multiple bonds, 13 rotatable bonds, 5 double bonds, 3 carboxylic acids (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), and 3 hydroxyl groups .Chemical Reactions Analysis
The chemical reactions involving “H-Glu-Glu-Leu-OH” are complex and involve several steps. The basicity and nucleophilicity of amines are substantially reduced by amide formation. The movement of Na+ ions can trigger the activation of Na+ co-transporters (e.g. Na+–Ca2+ exchangers) .Physical And Chemical Properties Analysis
“H-Glu-Glu-Leu-OH” has a density of 1.47 g/cm3. It has a boiling point of 666ºC at 760 mmHg. The melting point of this compound is 187 ºC (decomposition) in ethanol .科学的研究の応用
- Glu-Glu-Leu (DLEE) from dry-cured ham exhibits excellent free-radical scavenging in vitro. Further studies explore its intracellular protection effects .
- Glu-Glu-Leu and related peptides were investigated for antioxidant activity. Understanding their structure-activity relationship aids in designing potent antioxidants .
Antioxidant Properties
Taste Modulation
Cytoprotective Effects
Quantitative Structure-Activity Relationship (QSAR)
Safety and Hazards
When handling “H-Glu-Glu-Leu-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
作用機序
Target of Action
Similar compounds such as semaglutide, a glucagon-like peptide 1 (glp-1) receptor agonist, selectively bind to and activate the glp-1 receptor .
Mode of Action
Analogous compounds like semaglutide reduce blood glucose by stimulating insulin secretion and lowering glucagon secretion, both in a glucose-dependent manner .
Biochemical Pathways
Glu-Glu-Leu may potentially be involved in glutamine metabolic pathways. Glutamine plays a significant role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
Similar compounds like semaglutide are administered orally or subcutaneously, with dosage adjustments based on the patient’s condition .
Result of Action
Similar compounds like semaglutide have been indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus .
Action Environment
Similar compounds like semaglutide are administered in a controlled manner, with dosage adjustments based on the patient’s condition .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O8/c1-8(2)7-11(16(26)27)19-15(25)10(4-6-13(22)23)18-14(24)9(17)3-5-12(20)21/h8-11H,3-7,17H2,1-2H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)(H,26,27)/t9-,10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSGDMDGNGXULI-DCAQKATOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-Glu-Leu-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Glu-Glu-Leu identified in the research?
A1: Research identifies the primary target of Glu-Glu-Leu as the vitamin K-dependent carboxylase. [, , , , , ] This enzyme is crucial for the post-translational modification of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues in proteins involved in blood coagulation. [, , ]
Q2: How does Glu-Glu-Leu interact with the vitamin K-dependent carboxylase?
A2: Glu-Glu-Leu acts as a substrate for the carboxylase. [, , , , , ] While its exact binding mode is not fully elucidated in the provided research, studies utilizing Glu-Glu-Leu and its analogs have been instrumental in understanding the enzyme's substrate specificity and reaction mechanism. [, , ]
Q3: What is the molecular formula and weight of Glu-Glu-Leu?
A3: The molecular formula of Glu-Glu-Leu (H-Glu-Glu-Leu-OH) is C15H25N3O8. Its molecular weight is 375.38 g/mol.
Q4: Is there any spectroscopic data available for Glu-Glu-Leu in the provided research?
A4: The research primarily focuses on the compound's role as a substrate for the vitamin K-dependent carboxylase. While spectroscopic data for Glu-Glu-Leu itself is not detailed, studies utilizing techniques like circular dichroism have been conducted on related peptides to understand their conformational properties, particularly in the context of substrate-enzyme interactions. []
Q5: The provided research does not offer specific insights into the material compatibility, stability under various conditions, catalytic properties, computational modeling, or SAR of Glu-Glu-Leu itself. Why is this the case?
A5: The focus of the research is on understanding the mechanism of the vitamin K-dependent carboxylase and the role of vitamin K in this process. [, , , , , ] Glu-Glu-Leu primarily serves as a convenient, simplified model substrate to probe the enzyme's activity and specificity. [, ] The research prioritizes elucidating the enzymatic reaction and factors influencing it, rather than characterizing the physicochemical properties of Glu-Glu-Leu in isolation.
A5: The research on Glu-Glu-Leu is fundamentally focused on understanding the enzymatic mechanism of the vitamin K-dependent carboxylase. [, , , , , ] It utilizes this tripeptide as a tool to gain insights into the enzyme's behavior, specificity, and the role of vitamin K. Therefore, the studies do not investigate Glu-Glu-Leu as a potential drug candidate or therapeutic agent. This explains the absence of information pertaining to areas like pharmacology, toxicology, drug delivery, or clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




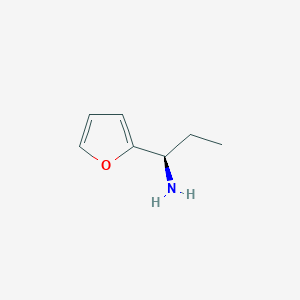

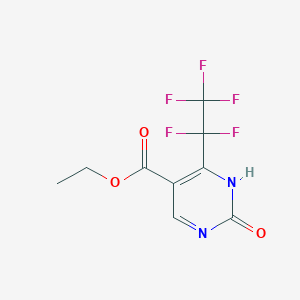
![(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone](/img/structure/B3248711.png)
![ethyl 1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate](/img/structure/B3248715.png)
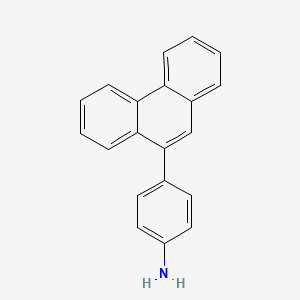
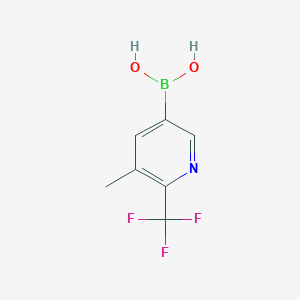

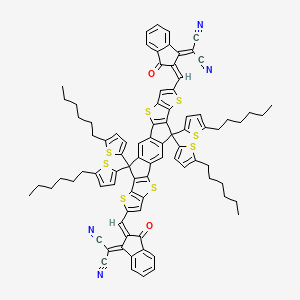
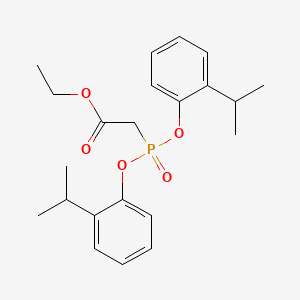
![3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde](/img/structure/B3248756.png)

